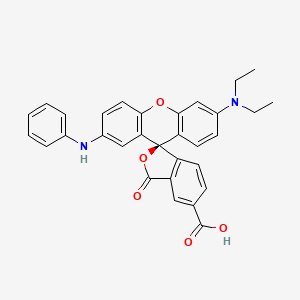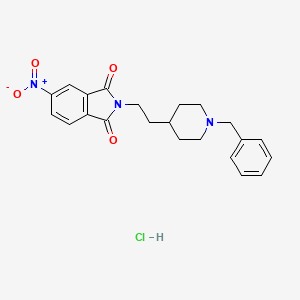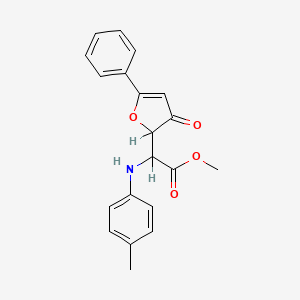
Spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spiro linkage, which connects two different ring systems, namely isobenzofuran and xanthene. The presence of diethylamino and phenylamino groups further adds to its chemical diversity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid typically involves multi-step organic reactions. The initial step often includes the formation of the isobenzofuran ring system, followed by the introduction of the xanthene moiety through a spiro linkage. The diethylamino and phenylamino groups are then introduced via nucleophilic substitution reactions. The final step involves the carboxylation of the compound to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The diethylamino and phenylamino groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid ethyl ester: A closely related compound with similar structural features but different functional groups.
6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid methyl ester: Another similar compound with a methyl ester group instead of a carboxylic acid group.
Uniqueness
The uniqueness of 6’-Diethylamino-3-oxo-2’-phenylaminospiro(isobenzofuran-1(3H),9’(9H)xanthene)-5-carboxylic acid lies in its specific combination of functional groups and spiro linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
71799-72-9 |
|---|---|
Fórmula molecular |
C31H26N2O5 |
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
(1R)-2'-anilino-6'-(diethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid |
InChI |
InChI=1S/C31H26N2O5/c1-3-33(4-2)22-12-14-25-28(18-22)37-27-15-11-21(32-20-8-6-5-7-9-20)17-26(27)31(25)24-13-10-19(29(34)35)16-23(24)30(36)38-31/h5-18,32H,3-4H2,1-2H3,(H,34,35)/t31-/m1/s1 |
Clave InChI |
UWFQBZHNZUFLGX-WJOKGBTCSA-N |
SMILES isomérico |
CCN(CC)C1=CC2=C(C=C1)[C@]3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6 |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-[3-(Dimethylamino)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetic acid hydrochloride](/img/structure/B12748364.png)












